Boc-orn(boc)-OH

Übersicht

Beschreibung

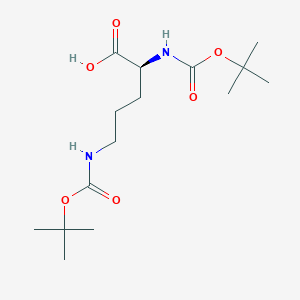

Boc-orn(boc)-OH, also known as Nα,Nδ-di-tert-butoxycarbonyl-L-ornithine, is a derivative of the amino acid ornithine. It is commonly used in peptide synthesis as a protected form of ornithine, where the amino groups are protected by tert-butoxycarbonyl (Boc) groups. This protection is crucial in preventing unwanted side reactions during peptide chain assembly.

Wissenschaftliche Forschungsanwendungen

Boc-orn(boc)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, allowing for the incorporation of ornithine residues in a controlled manner.

Drug Development: This compound is used in the development of peptide-based drugs, where the protected form of ornithine is essential for the synthesis of complex peptide structures.

Biological Studies: It is used in studies involving the role of ornithine in metabolic pathways and its effects on cellular functions.

Wirkmechanismus

Target of Action

Boc-Orn(Boc)-OH, also known as tert-butyloxycarbonyl-ornithine, is primarily used in the field of organic synthesis . Its primary targets are amines, specifically in the protection of amino groups during peptide synthesis . The Boc group can be added to amines under aqueous conditions .

Mode of Action

The Boc group acts as a protecting group for amines in organic synthesis . The mechanism involves the formation of a carbamic acid intermediate, which then undergoes decarboxylation to yield the protected amine . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the Solid Phase Peptide Synthesis (SPPS) . In SPPS, the new peptide is built up by anchoring the C-terminal of the initial amino acid onto an insoluble polymer, and then adding the consecutive building blocks as N-terminal protected amino acids . This process requires multiple steps of protection, deprotection, and washes .

Result of Action

The result of the action of this compound is the protection of amines during peptide synthesis, allowing for the successful construction of complex peptides without unwanted side reactions . After the peptide synthesis is complete, the Boc group can be removed to yield the final peptide product .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the addition of the Boc group to amines requires a basic environment . The removal of the Boc group, on the other hand, requires an acidic environment . Furthermore, the stability of this compound can be affected by temperature, solvent conditions, and the presence of other reactive species .

Biochemische Analyse

Biochemical Properties

Boc-orn(boc)-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides . The Boc groups serve as protective groups for the amino groups during peptide synthesis, preventing unwanted side reactions . The Boc groups can be removed under acidic conditions, revealing the amino groups that can then participate in peptide bond formation .

Cellular Effects

The cellular effects of this compound are primarily related to its role in peptide synthesis. The peptides synthesized using this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The specific effects would depend on the nature of the peptide being synthesized.

Molecular Mechanism

The molecular mechanism of this compound is centered around its role in peptide synthesis. The Boc groups protect the amino groups during the synthesis process, preventing them from reacting prematurely . Once the peptide chain is assembled, the Boc groups can be removed under acidic conditions, allowing the newly synthesized peptide to fold into its active conformation .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability of this compound is crucial for its effectiveness in peptide synthesis. The Boc groups are stable under a wide range of conditions, but can be selectively removed under acidic conditions . This allows for precise control over the peptide synthesis process.

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this pathway, particularly those involved in forming and breaking peptide bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-orn(boc)-OH typically involves the protection of the amino groups of ornithine with tert-butoxycarbonyl groups. The process begins with the reaction of ornithine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques allows for efficient and high-yield production. The choice of resin and linker in SPPS is crucial for the successful synthesis and subsequent cleavage of the protected peptide .

Analyse Chemischer Reaktionen

Types of Reactions

Boc-orn(boc)-OH undergoes several types of chemical reactions, primarily involving the removal of the Boc protecting groups. These reactions include:

Substitution: The amino groups of this compound can participate in nucleophilic substitution reactions, forming peptide bonds with other amino acids or peptide fragments.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Substitution: Carbodiimides (e.g., DCC, EDC), coupling reagents (e.g., HATU, HBTU)

Major Products

The major products formed from these reactions include deprotected ornithine and peptide chains where ornithine is incorporated as a residue.

Vergleich Mit ähnlichen Verbindungen

Boc-orn(boc)-OH is similar to other Boc-protected amino acids, such as Boc-lys(boc)-OH and Boc-arg(boc)-OH. its uniqueness lies in the presence of two Boc-protected amino groups, which provides additional protection and versatility in peptide synthesis. Similar compounds include:

Boc-lys(boc)-OH: Nα,Nε-di-tert-butoxycarbonyl-L-lysine

Boc-arg(boc)-OH: Nα,Nω-di-tert-butoxycarbonyl-L-arginine

These compounds share similar protective strategies but differ in the amino acid backbone and the specific applications in peptide synthesis .

Biologische Aktivität

Boc-orn(boc)-OH, or Nα-Boc-L-ornithine, is a derivative of the amino acid ornithine that has garnered attention for its biological activity, particularly in the context of microbial metabolism and potential therapeutic applications. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the acylation of ornithine using di-t-butyl dicarbonate (Boc2O) in organic solvents such as THF. The process is characterized by the protection of the amino group, which is crucial for subsequent reactions. The following general reaction scheme outlines the synthesis:

- Protection : L-ornithine is treated with di-t-butyl dicarbonate in the presence of a base (e.g., sodium hydroxide) to yield the Boc-protected ornithine.

- Purification : The product is purified through extraction and precipitation techniques to obtain high purity levels suitable for biological assays.

This compound acts primarily as an inhibitor of Nα-acetyl-L-ornithine deacetylase (ArgE), an enzyme crucial for bacterial growth and metabolism. ArgE catalyzes the conversion of Nα-acetyl-L-ornithine to L-ornithine, a vital step in the arginine biosynthetic pathway. Inhibition of this enzyme can disrupt bacterial proliferation, making this compound a candidate for antimicrobial applications.

Inhibitory Potency

Research indicates that this compound and its derivatives exhibit moderate inhibitory activity against ArgE, with IC50 values typically in the micromolar range. A study reported that several synthesized ornithine derivatives showed IC50 values ranging from 0.41 mM to 5.4 mM against ArgE from Escherichia coli (Table 1) .

| Compound | Structure | IC50 Value (mM) |

|---|---|---|

| 1a | C7H14N2O3 | 0.41 ± 0.1 |

| 1b | C10H20N2O3 | ~5.4 |

This data suggests that while some derivatives are more potent than others, there remains significant potential for developing effective ArgE inhibitors based on the this compound scaffold.

Antimicrobial Applications

Recent studies have explored the use of this compound derivatives in photodynamic antimicrobial chemotherapy (PACT). For instance, cationic photosensitizers modified with L-ornithine have shown enhanced affinity for bacterial membranes, leading to increased uptake and photodynamic activity against multidrug-resistant pathogens . This application highlights the compound's utility beyond mere enzymatic inhibition.

Structural Insights

The structural modifications made to this compound can significantly influence its biological activity. For example, modifications at the Nδ position have been shown to affect both solubility and interaction with bacterial enzymes . Understanding these structure-activity relationships is critical for optimizing the efficacy of these compounds.

Eigenschaften

IUPAC Name |

(2S)-2,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O6/c1-14(2,3)22-12(20)16-9-7-8-10(11(18)19)17-13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)(H,17,21)(H,18,19)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOJSMIZZYHNQG-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426767 | |

| Record name | BOC-ORN(BOC)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57133-29-6 | |

| Record name | BOC-ORN(BOC)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.